REACTION_CXSMILES
|
[F:1][C:2]1[C:10](C(O)=O)=[C:9]([F:14])[C:8]([F:15])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].N1C2C(=CC=CC=2)C=CC=1>[Cu]>[F:1][C:2]1[CH:10]=[C:9]([F:14])[C:8]([F:15])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
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2,4,5-trifluoroisophthalic acid
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Quantity
|
2.2 g
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Type
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reactant
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Smiles
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FC1=C(C(=O)O)C=C(C(=C1C(=O)O)F)F
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Name
|
|
Quantity
|
1 mL
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Type
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reactant
|
Smiles
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N1=CC=CC2=CC=CC=C12
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Name
|
copper
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Quantity
|
0.23 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
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UNSPECIFIED
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Setpoint
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200 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
a gas (ca. 280 ml by top purging)
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Type
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TEMPERATURE
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Details
|
the liquefied mixture was cooled to room temperature
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Type
|
ADDITION
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Details
|
followed by addition of 15 ml of a mixture (1:1 by weight) of conc. HCl and water
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Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |